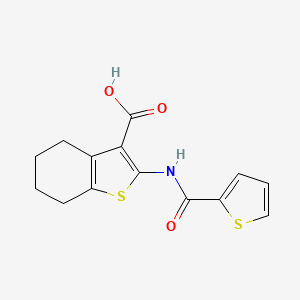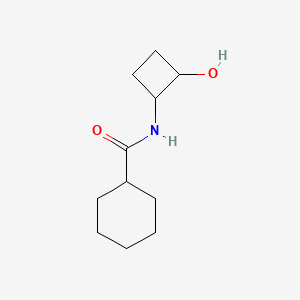
N-(2-hydroxycyclobutyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of N-(2-hydroxycyclobutyl)cyclohexanecarboxamide is C7H13NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources .Applications De Recherche Scientifique
Catalytic Applications
One area of application involves catalytic processes, where derivatives of cyclohexanecarboxamide have been utilized. For instance, the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride demonstrated highly active and selective hydrogenation of phenolic compounds to cyclohexanone, a crucial intermediate in the chemical industry. This process achieved high conversion and selectivity under mild conditions without additives, highlighting the potential of these materials in sustainable chemical synthesis (Wang et al., 2011).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, cyclohexanecarboxamide derivatives have shown promise as selective inhibitors for specific enzymes. For example, compounds related to N-palmitoylethanolamine, using cyclohexyl as a core structure, have been identified as the first selective inhibitors of N-palmitoylethanolamine-selective acid amidase. These findings could be crucial for developing new therapeutic agents targeting specific biochemical pathways without interacting with cannabinoid receptors (Vandevoorde et al., 2003).
Material Science and Polymer Chemistry
Cyclohexanecarboxamide derivatives have also found applications in material science and polymer chemistry. For example, hyperbranched polyesteramides based on 1,2-cyclohexane dicarboxylic anhydride and di-2-propanolamine have been synthesized, showcasing a straightforward method to produce hydroxy-functional polymers. These polymers' modification reactions and characterization indicate potential uses in creating novel materials with specific properties (Benthem et al., 2001).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the study of metabolites of specific cyclohexanecarboxamide derivatives in human and animal models can provide insights into exposure and metabolism. For example, glyburide metabolism by hepatic and placental microsomes in humans and baboons has been studied to understand the kinetics and identify new metabolites, aiding in the development of safer and more effective treatments for gestational diabetes (Zharikova et al., 2007).
Mécanisme D'action
The mechanism of action of N-(2-hydroxycyclobutyl)cyclohexanecarboxamide is not specified in the available resources. Its applications in drug delivery systems and polymer synthesis suggest that it may interact with biological systems or participate in polymerization reactions.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-hydroxycyclobutyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-7-6-9(10)12-11(14)8-4-2-1-3-5-8/h8-10,13H,1-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSANUYNUDHWRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)

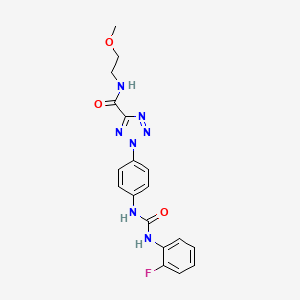
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)
![1-[2-(4-Fluorophenyl)sulfanylacetyl]piperidine-4-carbonitrile](/img/structure/B2955759.png)
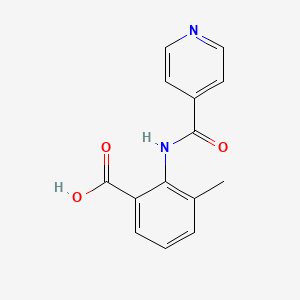
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)
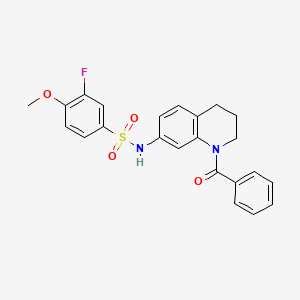
![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)
![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)
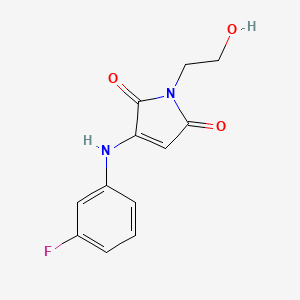
![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)

